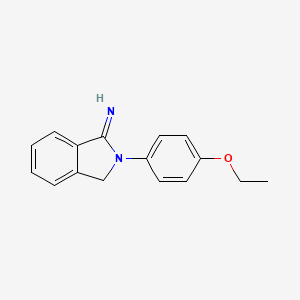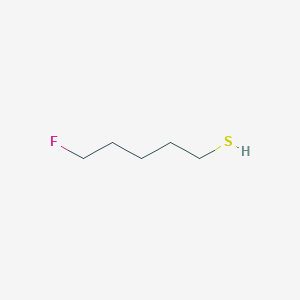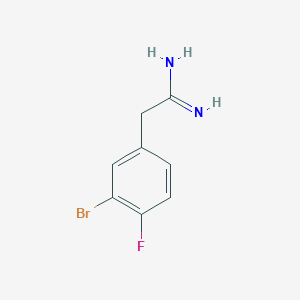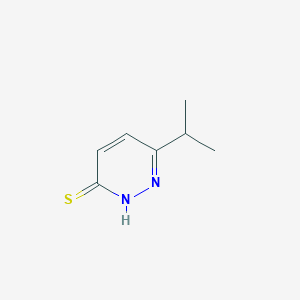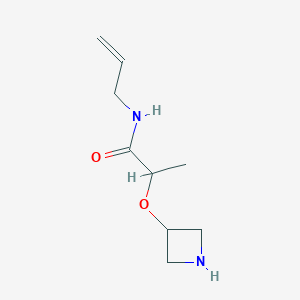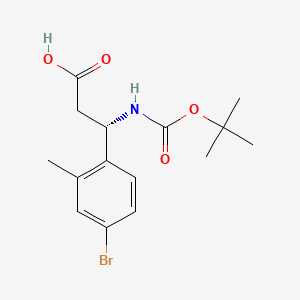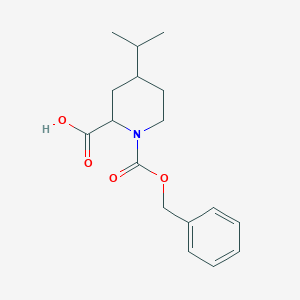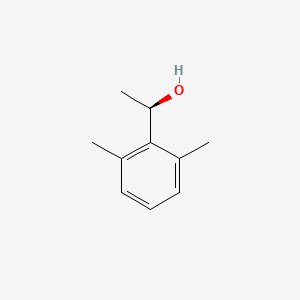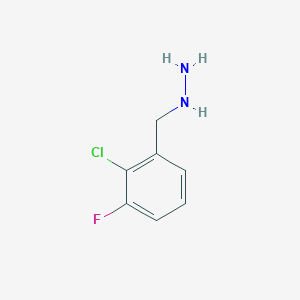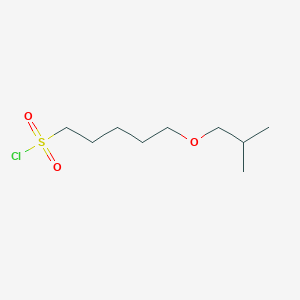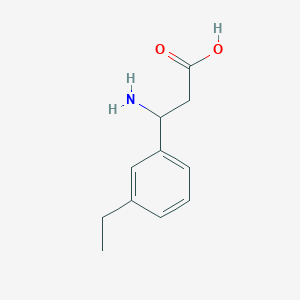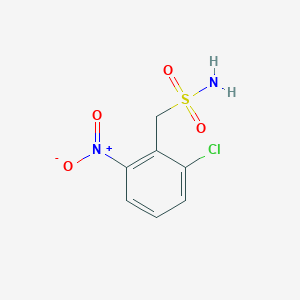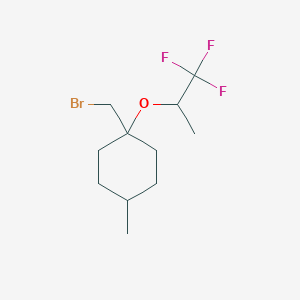![molecular formula C16H15ClN2O3 B13621548 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and an ethoxy-hydroxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 2-chloro-5-aminobenzamide with 4-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the activity of key proteins and signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzamide
- 2-Chloro-5-{[(4-hydroxyphenyl)methylidene]amino}benzamide
- 2-Chloro-5-{[(4-ethoxyphenyl)methylidene]amino}benzamide
Uniqueness
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C16H15ClN2O3 |
|---|---|
Peso molecular |
318.75 g/mol |
Nombre IUPAC |
2-chloro-5-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-12-5-3-10(15(20)8-12)9-19-11-4-6-14(17)13(7-11)16(18)21/h3-9,20H,2H2,1H3,(H2,18,21) |
Clave InChI |
LLDONXQRYFFJMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


